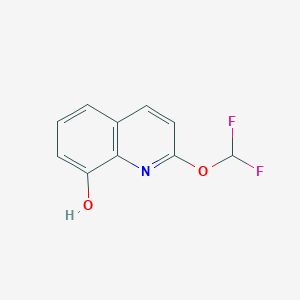
2-(Difluoromethoxy)-8-hydroxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(Difluorométhoxy)-8-hydroxyquinoléine est un composé chimique qui a suscité l'intérêt dans divers domaines scientifiques en raison de ses propriétés uniques. Ce composé présente un noyau quinoléine substitué par un groupe difluorométhoxy en position 2 et un groupe hydroxyle en position 8. La présence du groupe difluorométhoxy confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-(Difluorométhoxy)-8-hydroxyquinoléine implique généralement l'introduction du groupe difluorométhoxy sur un précurseur de quinoléine. Une méthode courante implique la réaction de la 8-hydroxyquinoléine avec des agents de difluorométhylation dans des conditions contrôlées. Les conditions de réaction comprennent souvent l'utilisation d'une base, telle que le carbonate de potassium, et d'un solvant comme le diméthylsulfoxyde (DMSO) pour faciliter la réaction .
Méthodes de production industrielle
La production industrielle de 2-(Difluorométhoxy)-8-hydroxyquinoléine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(Difluorométhoxy)-8-hydroxyquinoléine peut subir diverses réactions chimiques, notamment:
Oxydation : Le groupe hydroxyle peut être oxydé pour former des dérivés quinoniques.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier le cycle quinoléine.
Substitution : Le groupe difluorométhoxy peut participer à des réactions de substitution nucléophile, permettant une fonctionnalisation ultérieure.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent de la voie réactionnelle spécifique. Par exemple, l'oxydation du groupe hydroxyle produit des dérivés quinoniques, tandis que la substitution nucléophile peut introduire divers groupes fonctionnels sur le cycle quinoléine, améliorant ainsi sa diversité chimique .
Applications de la recherche scientifique
La 2-(Difluorométhoxy)-8-hydroxyquinoléine a un large éventail d'applications de recherche scientifique :
Biologie : Les propriétés uniques du composé le rendent utile dans l'étude des processus biologiques, y compris l'inhibition enzymatique et les interactions protéiques.
Mécanisme d'action
Le mécanisme d'action de la 2-(Difluorométhoxy)-8-hydroxyquinoléine implique son interaction avec des cibles moléculaires spécifiques. Le groupe difluorométhoxy améliore la capacité du composé à former des liaisons hydrogène et à interagir avec les macromolécules biologiques. Cette interaction peut moduler l'activité des enzymes et des récepteurs, conduisant à divers effets biologiques. La capacité du composé à chélater les ions métalliques joue également un rôle dans son mécanisme d'action, en particulier dans l'inhibition des métalloprotéinases et d'autres enzymes dépendantes des métaux .
Applications De Recherche Scientifique
2-(Difluoromethoxy)-8-hydroxyquinoline has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological processes, including enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-8-hydroxyquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action, particularly in inhibiting metalloproteinases and other metal-dependent enzymes .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(Trifluorométhoxy)-8-hydroxyquinoléine : Structure similaire mais avec un groupe trifluorométhoxy, qui confère des propriétés chimiques différentes.
8-Hydroxyquinoléine : Manque le groupe difluorométhoxy, ce qui entraîne une réactivité et une activité biologique différentes.
2-(Difluorométhoxy)aniline : Contient un groupe difluorométhoxy mais diffère dans la structure du noyau, ce qui conduit à des applications distinctes.
Unicité
La 2-(Difluorométhoxy)-8-hydroxyquinoléine est unique en raison de la présence des groupes difluorométhoxy et hydroxyle sur le noyau quinoléine. Cette combinaison améliore sa réactivité chimique et son activité biologique, ce qui en fait un composé polyvalent pour diverses applications. Le groupe difluorométhoxy, en particulier, fournit des propriétés électroniques uniques qui le différencient des autres composés fluorés .
Propriétés
Formule moléculaire |
C10H7F2NO2 |
|---|---|
Poids moléculaire |
211.16 g/mol |
Nom IUPAC |
2-(difluoromethoxy)quinolin-8-ol |
InChI |
InChI=1S/C10H7F2NO2/c11-10(12)15-8-5-4-6-2-1-3-7(14)9(6)13-8/h1-5,10,14H |
Clé InChI |
XXZAIXGECLHHPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


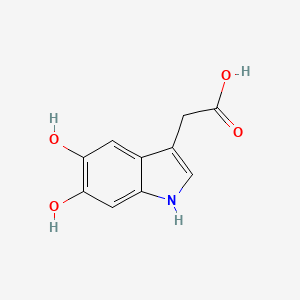
![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)



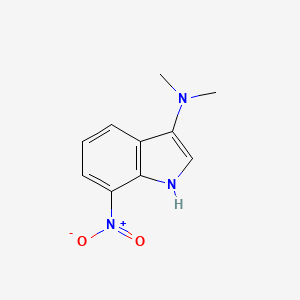
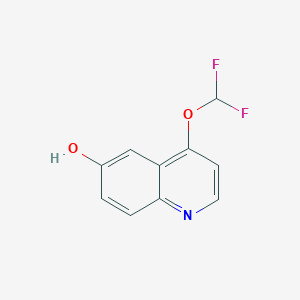
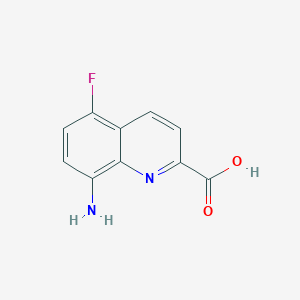

![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)
